8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
8-bromo-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYODAXWHQLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597963-23-9 | |
| Record name | 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the bromination of 3-methyl-1,2-dihydroisoquinolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom or modifications to the isoquinoline ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one as an anticancer agent. Research indicates that derivatives of the isoquinoline structure exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting WDR5, a protein implicated in cancer progression.
Case Study :
A study demonstrated that derivatives with the 3,4-dihydroisoquinolinone core exhibited binding affinities below the detection limit for WDR5, with significant antiproliferative activity observed in MV4:11 cells (GI50 = 38 nM) . The structural modifications led to improved selectivity and potency against cancer cells, indicating that further optimization of this compound could yield effective anticancer therapies.
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The design of hybrid compounds incorporating the 3,4-dihydroisoquinolinone structure has led to dual-target inhibitors that can modulate cholinesterase and monoamine oxidase activities.
Case Study :
A series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their ability to inhibit cholinesterases and monoamine oxidases. These compounds demonstrated significant potential in crossing the blood-brain barrier and exhibited promising neuroprotective effects . The incorporation of dithiocarbamate moieties further enhanced their multifunctional capabilities against Alzheimer’s disease.
Pharmacological Properties
The pharmacokinetic properties of this compound have been assessed through various in vitro assays. It exhibited moderate aqueous solubility and permeability characteristics, which are critical for oral bioavailability.
| Property | Value |
|---|---|
| Aqueous Solubility | 42 μM at pH 7.4 |
| PAMPA Permeability | cm/s |
| Toxicity | Signs of acute toxicity observed |
Despite its moderate solubility, initial pharmacokinetic studies indicated challenges related to oral exposure when administered in vivo .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives has been a focal point for research aimed at optimizing their biological activities. Structure-activity relationship studies have revealed that modifications to the core structure can significantly influence their potency and selectivity against specific targets.
Key Findings :
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one: Similar structure but with the bromine atom at the 5th position.
7-Bromo-3,4-dihydroisoquinolin-1-one: Similar structure but with the bromine atom at the 7th position and a different degree of saturation in the isoquinoline ring.
Uniqueness
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the bromine atom at the 8th position and the methyl group at the 3rd position provides distinct properties compared to other isoquinoline derivatives .
Biological Activity
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to summarize its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H8BrN
- Molecular Weight : 232.08 g/mol
- CAS Number : 1597963-23-9
The presence of a bromine atom and the isoquinoline structure contributes to its unique reactivity and potential biological interactions.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | < 25 |
| MCF-7 (breast cancer) | < 25 |
| PC-3 (prostate cancer) | 26 - 50 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed notable activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Potent |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
In these studies, this compound demonstrated a mechanism involving disruption of bacterial cell membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells, leading to programmed cell death.
- Antimicrobial Mechanism : The compound may interact with bacterial membranes or intracellular targets, disrupting essential cellular functions .
Study on Anticancer Effects
A study published in MDPI reported that this compound exhibited significant anti-proliferative effects on HepG2 and MCF-7 cell lines with IC50 values below 25 µM. The study utilized the MTT assay to quantify cell viability after treatment with the compound over various time intervals .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.
Q & A
Q. What are the standard synthetic protocols for 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : A common synthesis route involves bromination of precursor isoquinolinone derivatives under controlled conditions. For example, hydrobromic acid (48% aqueous) in acetonitrile at 0°C has been used for bromination of structurally similar compounds (e.g., 7-bromo derivatives) . Key steps include:
- Precursor dissolution in chilled acetonitrile.
- Gradual addition of HBr to avoid exothermic side reactions.
- Monitoring reaction progress via TLC or HPLC.
Data Table :
| Precursor | Solvent | Temperature | Brominating Agent | Yield |
|---|---|---|---|---|
| 7-Amino-3,4-dihydroisoquinolinone | Acetonitrile | 0°C | 48% HBr | 63% |
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (e.g., δ 8.29 ppm for pyridine derivatives) and methyl group signals (δ 3.48 ppm) .
- ESIMS : Confirm molecular ion peaks (e.g., m/z 291.2 and 293.2 for brominated analogs) .
- InChI/SMILES : Validate structural integrity using standardized notations (e.g., SMILES: O=C(C=CC1=CC=C2)NC1=C2Br) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl3) to enhance bromination efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics .
- Temperature Gradients : Perform reactions at 0°C vs. room temperature to minimize side products .
Q. How to address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- X-ray Crystallography : Confirm crystal structure if NMR/ESIMS data are ambiguous .
- Batch Analysis : Compare multiple synthesis batches to identify systematic errors .
Q. How to evaluate the compound’s reactivity for heterocyclic functionalization?
- Methodological Answer :
- Electrophilic Substitution : Test reactivity with nitrating agents or sulfonating reagents.
- Metal-Catalyzed Coupling : Explore Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., aryl bromides as partners) .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions.
Q. How to design structural analogs for SAR studies?
- Methodological Answer :
- Similarity Analysis : Use PubChem data to identify analogs (e.g., 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one, similarity score 0.95) .
- Bioisosteric Replacement : Substitute bromine with chlorine or methyl groups to assess activity changes.
Data Table :
| Analog CAS No. | Structural Similarity | Key Modifications |
|---|---|---|
| 724422-42-8 | 0.95 | Methyl at C3 |
| 147497-32-3 | 0.92 | Bromine at C6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
